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molecular formula C10H19NO B8445186 6-Diethylaminohex-4-yn-1-ol

6-Diethylaminohex-4-yn-1-ol

Cat. No. B8445186
M. Wt: 169.26 g/mol
InChI Key: BLRHJMRQPOGFMJ-UHFFFAOYSA-N
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Patent
US05036107

Procedure details

A mixture of paraformaldehyde (7.14 g, 238 mmol), diethylamine (27.6 ml, 260 mmol) and cupric acetate monohydrate (1 g) in dioxane (40 ml) was heated in an oil bath of 60° C. for 1 hour. When the solid material disappeared, pent-4-yn-1-ol (20 g, 238 mmol) was added and the heating at 95° C. was continued until the greenish suspension had been completely replaced by the thin brown precipitate (approximately 3 hours). After cooling to 20° C., the reaction mixture was poured into 10% aqueous KOH (40 ml). The precipitate was filtered off and washed with ether (100 ml). The organic phase was washed with water (5 times 50 ml), dried (K2CO3) and evaporated to dryness to give crude product. The isolated product was distilled to yield 29.78 g (74%) of 6-diethylaminohex-4-yn-1-ol: bp 92°-94° C. (0.1 mm Hg), IR (neat) 3309 cm-1 ; 1H NMR (CDCl3) δ4.1(S, 1H), 3.6(t, 2H), 3.3(m, 2H), 2.7-2.0(m, 6H), 2.0-1.4(m, 2H), 1.0(t, 6H).
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH2:3]([NH:5][CH2:6][CH3:7])[CH3:4].[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12].[OH-].[K+]>O1CCOCC1>[CH2:3]([N:5]([CH2:6][CH3:7])[CH2:1][C:12]#[C:11][CH2:10][CH2:9][CH2:8][OH:13])[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
7.14 g
Type
reactant
Smiles
C=O
Name
Quantity
27.6 mL
Type
reactant
Smiles
C(C)NCC
Name
cupric acetate monohydrate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CCC#C)O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
heating at 95° C.
CUSTOM
Type
CUSTOM
Details
had been completely replaced by the thin brown precipitate (approximately 3 hours)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ether (100 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (5 times 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude product
DISTILLATION
Type
DISTILLATION
Details
The isolated product was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC#CCCCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 29.78 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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